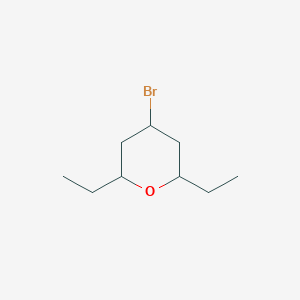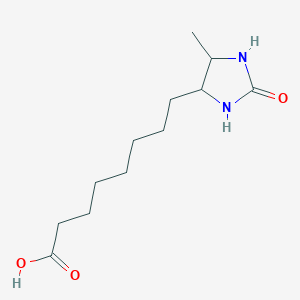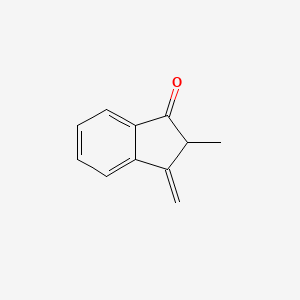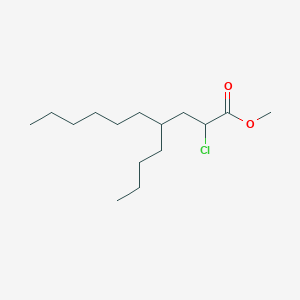
Acetic acid;2,4,6-trimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4,6-trimethylpyridine: is a compound that combines acetic acid and 2,4,6-trimethylpyridine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, widely known for its use in vinegar. 2,4,6-trimethylpyridine, also known as collidine, is a derivative of pyridine with three methyl groups attached to the 2nd, 4th, and 6th positions of the pyridine ring. This combination results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2,4,6-trimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production: Industrially, 2,4,6-trimethylpyridine can be produced through the catalytic alkylation of pyridine with methanol over a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.
Reduction: Reduced forms like 2,4,6-trimethylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry:
Polymer Production: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Analytical Chemistry: 2,4,6-trimethylpyridine is employed as a standard in chromatographic analysis due to its well-defined properties.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound of 2,4,6-trimethylpyridine, pyridine lacks the methyl groups and has different chemical properties.
2,3,5-Trimethylpyridine: Another derivative of pyridine with methyl groups at different positions, resulting in distinct reactivity and applications.
Uniqueness:
Propriétés
Numéro CAS |
89937-10-0 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
acetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4) |
Clé InChI |
UIFJSCGQCKCYJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
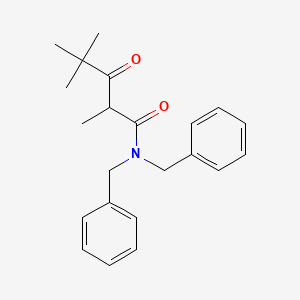
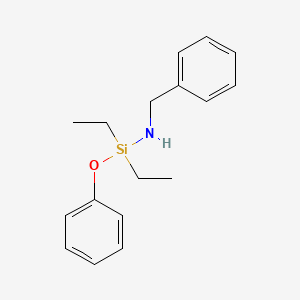

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

